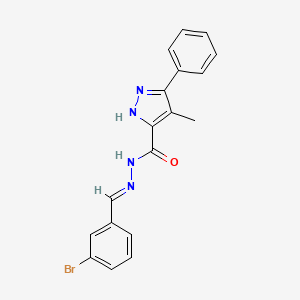
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the interaction of chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent. The optimized conditions for similar reactions have led to significant yields under controlled temperature and time, highlighting the complex yet efficient synthesis processes involved in creating such acetamide derivatives (Tao Jian-wei, 2009).
Molecular Structure Analysis
Molecular structure analyses of acetamide derivatives reveal intricate details about bond parameters and molecular conformations. For instance, studies have shown various conformational structures in similar compounds, influenced by substituents and molecular interactions. The structure of N-derivatives has been characterized by X-ray powder diffraction, providing insights into their potential as pesticides and showcasing the diversity in molecular frameworks (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide and its derivatives often result in the formation of complex structures with potential biological activities. For example, the synthesis of related compounds through reactions with variously substituted aromatic organic acids and subsequent screening against enzymes like acetylcholinesterase illustrates the intricate relationship between chemical reactions and the resulting biological properties (A. Rehman et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, play crucial roles in their application and effectiveness. Studies involving X-ray crystallography and spectroscopy provide detailed insights into the physical characteristics of these compounds, including their crystal packing, molecular geometry, and hydrogen bonding patterns, which are essential for understanding their stability and reactivity (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide derivatives, including reactivity, chemical stability, and interaction with biological molecules, are critical for their potential applications. Research into the synthesis, structural characterization, and molecular docking analyses of related compounds offers valuable information on their anticancer activities and interaction mechanisms with biological targets (G. Sharma et al., 2018).
科学的研究の応用
Environmental Impact and Toxicology
Chlorophenols and Human Health : Studies have explored the association between exposure to chlorophenols, a class of chemicals related to the one , and health outcomes such as cancer risk. One study highlighted the need for further research to conclusively determine the risk of soft tissue sarcoma associated with human exposure to phenoxyherbicides and chlorophenols, suggesting a possible link that warrants deeper investigation (Smith et al., 1984).
Occupational Exposure to Solvents : N,N-Dimethylacetamide (DMA), a solvent used in industrial settings, has been studied for its toxicokinetic properties, including the identification of biomarkers for occupational exposure. Research into similar compounds emphasizes the importance of understanding exposure levels and potential health impacts in workers, leading to better safety protocols and exposure limits (Princivalle et al., 2010).
Pesticide Exposure and Birth Outcomes : The effects of prenatal exposure to organophosphates, a group of chemicals used as pesticides, on neonatal behavior and development have been investigated, showing potential adverse outcomes. This research underscores the importance of monitoring and regulating environmental exposures to protect vulnerable populations, such as pregnant women and newborns (Engel et al., 2007).
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-6-13(7-12(11)2)24-10-18(21)20-15-9-16(22-3)14(19)8-17(15)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWBYPQSGORUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)
![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)
![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)


![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)
![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)